molecular formula C9H13N3O4 B10909559 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid

3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B10909559
M. Wt: 227.22 g/mol
InChI Key: SXOHNQLTXKMRTD-UHFFFAOYSA-N
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Description

3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid is a synthetic organic compound characterized by a pyrazole ring substituted with a nitro group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.

    Nitration: The pyrazole ring is then nitrated using a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Carboxylation: Finally, the propanoic acid moiety is introduced through a carboxylation reaction, often involving the reaction of the intermediate with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can be replaced by other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Esterification: Methanol, ethanol, sulfuric acid.

Major Products Formed

    Oxidation: Corresponding nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazoles.

    Esterification: Methyl or ethyl esters of the compound.

Scientific Research Applications

3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and antimicrobial agents.

    Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interaction of pyrazole derivatives with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The nitro group can participate in redox reactions, while the pyrazole ring can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    3-[3-nitro-1H-pyrazol-1-yl]propanoic acid: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.

    3-[3-amino-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid:

    3-[3-nitro-5-methyl-1H-pyrazol-1-yl]propanoic acid: Substitutes the isopropyl group with a methyl group, which may alter its steric and electronic properties.

Uniqueness

3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid is unique due to the presence of both a nitro group and an isopropyl group on the pyrazole ring, which can influence its reactivity and interactions with biological targets. This combination of functional groups may provide a balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

IUPAC Name

3-(3-nitro-5-propan-2-ylpyrazol-1-yl)propanoic acid

InChI

InChI=1S/C9H13N3O4/c1-6(2)7-5-8(12(15)16)10-11(7)4-3-9(13)14/h5-6H,3-4H2,1-2H3,(H,13,14)

InChI Key

SXOHNQLTXKMRTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1CCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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